molecular formula C24H20O5 B2691103 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one CAS No. 610751-59-2

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2691103
CAS No.: 610751-59-2
M. Wt: 388.419
InChI Key: HXDJKVWBPWQRCL-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one is a synthetic chromen-4-one derivative supplied for research and development purposes. The compound has a molecular formula of C 24 H 20 O 5 and an average mass of 388.419 g/mol . Chromen-4-one, also known as chromone, is a privileged scaffold in medicinal chemistry, forming the core structure of many biologically active compounds . While specific biological data for this compound is not available in the current literature, structural analogs based on the chromen-4-one core have been extensively investigated for a wide range of pharmacological activities. Related compounds have shown promise in areas such as oncology, with some derivatives functioning as apoptotic inducers in cellular models . The presence of specific methoxy substituents on this molecule may be of interest for structure-activity relationship (SAR) studies, as the position of methoxy groups on the chromen-4-one scaffold is known to influence biological activity . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-20-23(13-18)29-15-21(24(20)25)19-8-3-4-9-22(19)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDJKVWBPWQRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxybenzyl alcohol in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl isocyanate
  • 3-methoxyphenyl isothiocyanate
  • 2-(3-methoxyphenyl)ethylamine

Uniqueness

3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a combination of antioxidant, anti-inflammatory, and anticancer activities, making it a versatile molecule for various scientific research applications.

Biological Activity

3-(2-Methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one, a flavonoid compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C23H22O5
  • Molar Mass: 378.42 g/mol
  • Appearance: Yellow powder
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines. The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent antiproliferative activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
HCT-11612Cell cycle arrest at G2/M phase
A54915Inhibition of PI3K/Akt signaling pathway

Antioxidant Activity

The compound also demonstrated significant antioxidant properties, as assessed by DPPH and ABTS radical scavenging assays. It showed a scavenging capacity comparable to standard antioxidants like ascorbic acid.

Assay Type Scavenging Activity (%)
DPPH85
ABTS90

Anti-inflammatory Effects

In vivo studies using animal models of inflammation revealed that this compound reduces edema and inflammatory cytokine levels. It significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest: It causes cell cycle arrest, particularly at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
  • Antioxidant Defense: By scavenging free radicals, it protects cells from oxidative stress, contributing to its anticancer and anti-inflammatory effects.

Case Studies

  • Study on MCF-7 Cells: A study conducted by Zhang et al. found that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
  • In Vivo Anti-inflammatory Study: In a model of paw edema induced by carrageenan, administration of the compound resulted in a marked reduction in swelling compared to the control group, supporting its anti-inflammatory potential.

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